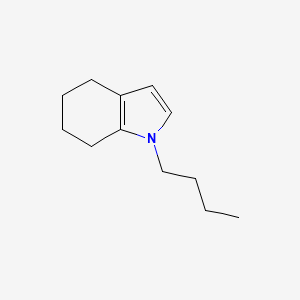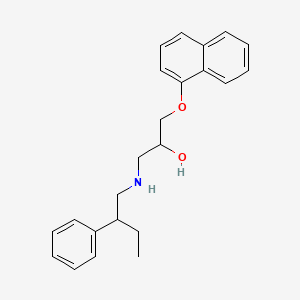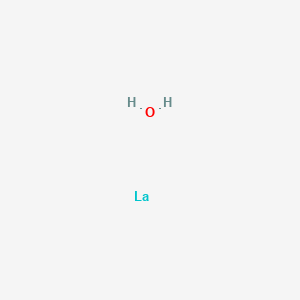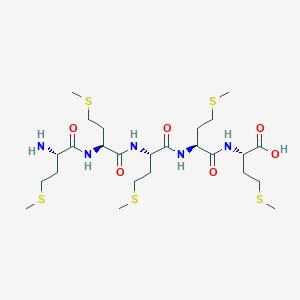![molecular formula C14H28N6 B14668427 2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) CAS No. 40510-19-8](/img/structure/B14668427.png)
2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) is a complex organic compound characterized by its unique structure comprising imidazole rings linked by a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) typically involves the reaction of 1,4-dibromobutane with imidazole derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can result in a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol): Similar structure but with hydroxyl groups instead of amine groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains oxirane rings instead of imidazole rings.
Butane-1,4-diylbis(bromoacetamide): Contains bromoacetamide groups instead of imidazole rings
Uniqueness
The uniqueness of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) lies in its specific arrangement of imidazole rings and butane chain, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Propriétés
Numéro CAS |
40510-19-8 |
|---|---|
Formule moléculaire |
C14H28N6 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
2-[2-[4-[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]butyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H28N6/c15-5-9-19-11-7-17-13(19)3-1-2-4-14-18-8-12-20(14)10-6-16/h1-12,15-16H2 |
Clé InChI |
LEAYWMWBBIGOOP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)CCCCC2=NCCN2CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


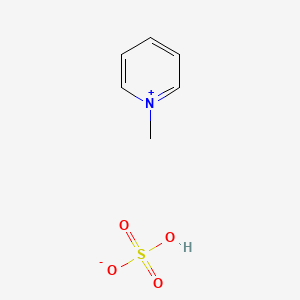


![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


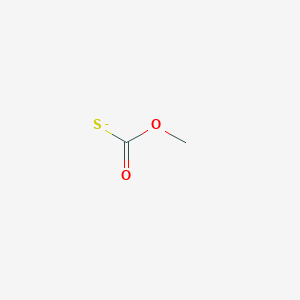
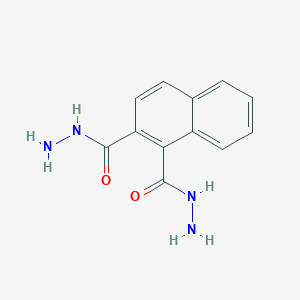
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
